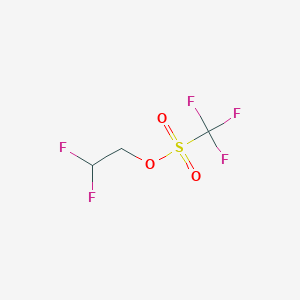

2,2-Difluoroethyl trifluoromethanesulfonate

Descripción general

Descripción

2,2-Difluoroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C3H3F5O3S. It is a colorless to light yellow liquid with a density of approximately 1.615 g/cm³ . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds[2][2].

Métodos De Preparación

2,2-Difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete conversion . The product is then purified by distillation or other suitable methods.

Análisis De Reacciones Químicas

2,2-Difluoroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including substitution and addition reactions . It is commonly used as a trifluoroethylating agent in organic synthesis. For example, it can react with nucleophiles such as amines and alcohols to form trifluoroethylated products . The reaction conditions typically involve the use of a base, such as triethylamine, to facilitate the substitution reaction . Major products formed from these reactions include trifluoroethylated amines and alcohols .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

2,2-Difluoroethyl trifluoromethanesulfonate serves as a versatile electrophile in the synthesis of various organic compounds. Its ability to introduce the difluoroethyl group into nucleophiles has been demonstrated through several methodologies:

- Electrophilic Difluoroethylation : A study demonstrated the successful electrophilic difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents, leading to the formation of difluoroethylated products with good yields (up to 69%) . This method allows for the selective functionalization of complex molecules, including drug candidates.

Medicinal Chemistry

The incorporation of the 2,2-difluoroethyl group into drug molecules can enhance their pharmacological properties. The following case studies illustrate its utility:

- Functionalization of Drug Targets : The late-stage difluoroethylation of the antihypertensive drug Captopril was achieved with a yield of 45%, showcasing the potential for modifying existing pharmaceuticals to improve efficacy or reduce side effects .

- Synthesis of Fluorinated Compounds : The compound has been utilized to synthesize various fluorinated derivatives that exhibit improved lipophilicity and biological activity, making them suitable for further development in drug discovery .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is being explored for use in material science:

- Fluorinated Polymers : Research indicates that incorporating difluoroethyl moieties into polymer chains can enhance thermal stability and chemical resistance, making them suitable for advanced materials used in electronics and coatings .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2-Difluoroethyl trifluoromethanesulfonate involves its role as a trifluoroethylating agent. It reacts with nucleophiles to introduce the trifluoroethyl group into the target molecule . This modification can significantly alter the chemical and biological properties of the target molecule, enhancing its stability, lipophilicity, and bioavailability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparación Con Compuestos Similares

2,2-Difluoroethyl trifluoromethanesulfonate can be compared with other similar compounds such as 2,2,2-trifluoroethyl trifluoromethanesulfonate and trifluoromethanesulfonic acid 2,2-difluoroethyl ester. These compounds share similar chemical properties and applications but differ in their reactivity and the specific reactions they undergo. For instance, 2,2,2-trifluoroethyl trifluoromethanesulfonate is also used as a trifluoroethylating agent but may exhibit different reactivity patterns due to the presence of an additional fluorine atom.

Actividad Biológica

2,2-Difluoroethyl trifluoromethanesulfonate (DFET) is a fluorinated compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and biological activity. The compound is characterized by its trifluoromethanesulfonate moiety, which enhances its reactivity and potential applications in drug development and chemical synthesis.

- Molecular Formula : C2H2F5O3S

- Molecular Weight : 212.15 g/mol

- Structure : The compound contains a difluoroethyl group, which is known for its lipophilic properties, and a trifluoromethanesulfonate group that acts as a leaving group in nucleophilic substitution reactions.

DFET's biological activity is primarily attributed to its ability to act as an electrophile, engaging in nucleophilic substitution reactions with various biological macromolecules. This mechanism allows DFET to modify proteins and enzymes, potentially altering their function. Specifically, the difluoroethyl group can enhance binding affinities to target receptors, which is crucial for therapeutic applications.

Biological Activity

Research indicates that DFET exhibits significant biological activity, particularly in the following areas:

- Inhibition of Kinesin Spindle Protein : DFET has shown promise as an inhibitor of kinesin spindle protein, a critical player in cell division. This inhibition may provide a therapeutic avenue for treating taxane-refractory cancers.

- Interaction with Heteroatom Nucleophiles : The compound has been utilized in the difluoroethylation of various nucleophiles, demonstrating its versatility in modifying drug targets and enhancing their pharmacological profiles .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of DFET on cancer cell lines expressing kinesin spindle protein. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective concentration levels for therapeutic use. Further analysis revealed that DFET induced apoptosis in treated cells, suggesting its potential as an anticancer agent.

Case Study 2: Reactivity with Biological Macromolecules

DFET's reactivity was assessed through interaction studies with various nucleophiles, including amines and alcohols. The compound facilitated the formation of stable adducts, which were characterized using NMR spectroscopy. The findings highlighted the importance of the difluoroethyl group in enhancing reactivity and selectivity towards specific biological targets .

Comparative Analysis of Biological Activity

| Study | Target | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Kinesin Spindle Protein | Inhibition of cell proliferation | 5.0 | Induction of apoptosis |

| Study 2 | Various nucleophiles | Formation of stable adducts | N/A | Nucleophilic substitution |

Safety and Toxicological Profile

While DFET shows significant potential for therapeutic applications, safety assessments indicate that it can cause severe skin burns and eye damage upon contact. It is classified as not being a mutagen or carcinogen but requires careful handling due to respiratory irritants associated with exposure .

Propiedades

IUPAC Name |

2,2-difluoroethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULBUOBGILEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378880 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74427-22-8 | |

| Record name | 2,2-Difluoroethyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.